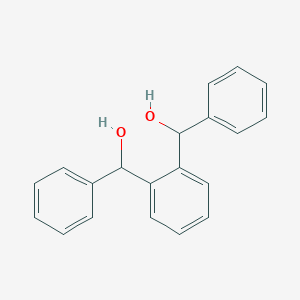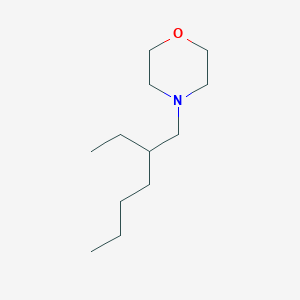
4-(2-Ethylhexyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylhexyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The 4-(2-Ethylhexyl) derivative features an ethylhexyl group attached to the nitrogen atom, which influences its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl)morpholine typically involves the reaction of morpholine with 2-ethylhexyl halides under basic conditions. The reaction can be represented as follows:
Morpholine+2-Ethylhexyl Halide→this compound+Halide Salt
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethylhexyl)morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Ethylhexyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethylhexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The ethylhexyl group enhances its lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the ethylhexyl group.
4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group instead of an ethylhexyl group.
4-(2-Methoxyethyl)morpholine: A derivative with a methoxyethyl group.
Uniqueness
4-(2-Ethylhexyl)morpholine is unique due to its enhanced lipophilicity and steric properties conferred by the ethylhexyl group. These characteristics make it more effective in applications requiring membrane penetration and interaction with hydrophobic targets.
Propiedades
Número CAS |
39198-80-6 |
|---|---|
Fórmula molecular |
C12H25NO |
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
4-(2-ethylhexyl)morpholine |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-12(4-2)11-13-7-9-14-10-8-13/h12H,3-11H2,1-2H3 |
Clave InChI |
PLDOUZLGXUWKRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


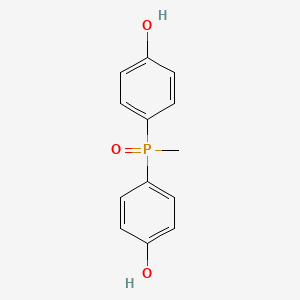

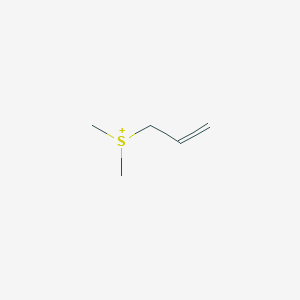


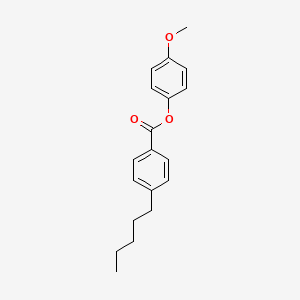


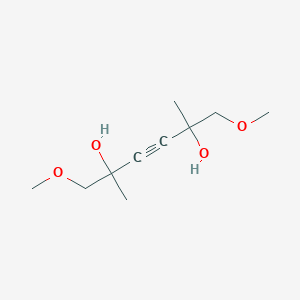


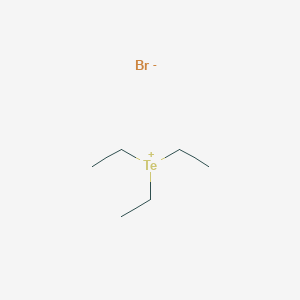
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
